molecular formula C18H16N2O4S2 B2797299 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate CAS No. 877637-57-5

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate

Cat. No.: B2797299
CAS No.: 877637-57-5
M. Wt: 388.46
InChI Key: YKQUEUQHFNCDBA-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is a complex organic compound that features a unique combination of pyrimidine, pyran, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine ring, followed by the introduction of the sulfanylmethyl group. The pyran ring is then formed through a cyclization reaction, and finally, the thiophene ring is attached via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. The pyrimidine ring may interact with nucleic acids, while the thiophene ring could engage in π-π interactions with aromatic amino acids in proteins. The sulfanylmethyl group may undergo redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-furanylacetate: Similar structure but with a furan ring instead of a thiophene ring.

    [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate imparts unique electronic properties, making it distinct from its analogs

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural combination of pyrimidine, pyran, and thiophene moieties, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and agriculture.

Structural Characteristics

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_2O_4S, with a molecular weight of approximately 358.41 g/mol. The structure includes a thioether linkage from the pyrimidine derivative, which enhances its chemical properties and potential biological interactions.

PropertyValue
Molecular FormulaC18H18N2O4SC_{18}H_{18}N_2O_4S
Molecular Weight358.41 g/mol
CAS Number877635-70-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyrimidine and pyran intermediates followed by their coupling with the thiophene acetate group. Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and pyran structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that compounds with 4,6-dimethylpyrimidin-2-yl moieties have high antibacterial activity at concentrations as low as 50 mg/L .

Herbicidal Activity

Compounds with similar structural characteristics have also been evaluated for herbicidal activity. The presence of the pyrimidine ring in the structure suggests potential efficacy against monocotyledonous plants. Preliminary bioassays indicate that related compounds can inhibit the growth of weeds effectively, making them promising candidates for agricultural applications .

Anticancer Potential

The unique combination of functional groups in this compound may also confer anticancer properties. Studies on structurally related compounds have shown that they can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of DNA synthesis and interference with cell cycle progression .

Case Studies

  • Antibacterial Activity Evaluation : A study evaluated the antibacterial effects of several pyrimidine-containing derivatives on clinical isolates of E. coli. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against resistant strains .
  • Herbicidal Efficacy : In another study focusing on herbicidal activity, derivatives were tested against Digitaria sanguinalis, showing effective growth inhibition at concentrations ranging from 100 mg/L to 200 mg/L. The results suggest that modifications in the side chains significantly enhance herbicidal potency .

The biological activities of this compound are hypothesized to be linked to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The thioether linkage may facilitate binding to bacterial enzymes or receptors, disrupting metabolic processes.
  • Herbicidal Mechanism : The compound may interfere with photosynthesis or other vital processes in plant cells, leading to growth inhibition.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-11-6-12(2)20-18(19-11)26-10-13-7-15(21)16(9-23-13)24-17(22)8-14-4-3-5-25-14/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQUEUQHFNCDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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